2-Pyridinamine-d4
Overview
Description
3,4,5,6-Tetradeuteriopyridin-2-amine is a chemical compound with diverse applications. It is used in laboratory settings and for the synthesis of substances .
Synthesis Analysis
The synthesis of 3,4,5,6-Tetradeuteriopyridin-2-amine involves specific routes with detailed experiments and outcomes. A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of 3,4,5,6-Tetradeuteriopyridin-2-amine is determined by its chemical properties, molecular formula, and molecular weight .Chemical Reactions Analysis
The chemical reactions involving 3,4,5,6-Tetradeuteriopyridin-2-amine are complex and involve various functional groups. The remodeling of (Aza)indole/Benzofuran skeletons is one such reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4,5,6-Tetradeuteriopyridin-2-amine include its structure, melting point, boiling point, density, molecular formula, and molecular weight .Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4,5,6-tetradeuteriopyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSNLGPSRYBMBD-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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